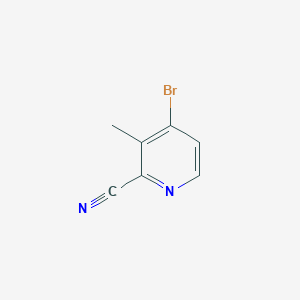

4-Bromo-3-methyl-pyridine-2-carbonitrile

Description

Overview of Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a critical class of intermediates in organic synthesis. nih.govresearchgate.net The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive "handle" for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov Reactions like the Suzuki, Stille, and Buchwald-Hartwig amination allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The position of the halogen on the pyridine ring significantly dictates the molecule's reactivity and the synthetic pathways available. Halogenation of pyridines is a crucial strategy for creating diverse derivatives needed for structure-activity relationship (SAR) studies in drug and agrochemical development. chemrxiv.orgnih.gov The ability to selectively displace the halogen atom with various functional groups makes these compounds indispensable tools for constructing complex molecular frameworks. nih.gov For instance, 4-halopyridines are particularly valuable, though often more challenging to synthesize, and serve as key precursors for a range of functionalized molecules. nih.govchemrxiv.org

Scope and Research Objectives for 4-Bromo-3-methyl-pyridine-2-carbonitrile

The specific structure of this compound defines its potential research scope and objectives. It is recognized as a compound of interest in pharmaceutical research and organic synthesis because of its potential biological activities and versatility in chemical reactions. vulcanchem.com The primary research objective for this compound is to utilize it as a versatile intermediate for the synthesis of more elaborate molecules.

The key research directions are dictated by its functional groups:

The Bromo Group at Position 4: This is the most reactive site for cross-coupling reactions. Research would focus on using this position to introduce new aryl, alkyl, or heteroatom substituents, effectively building molecular complexity. This is a common strategy for creating libraries of compounds for screening in drug discovery programs.

The Nitrile Group at Position 2: This group can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for further derivatization and the introduction of new pharmacophores.

The Methyl Group at Position 3: This group influences the electronic properties and steric environment of the molecule. Its presence can affect the reactivity of the adjacent bromo and nitrile groups and can play a role in the binding of the final molecule to a biological target.

Collectively, the research scope for this compound involves its application as a multi-functional building block for creating novel compounds with potential applications in medicinal chemistry, analogous to how similar brominated pyridines have been used to develop enzyme inhibitors and receptor ligands. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXORKPPOJBWEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Methyl Pyridine 2 Carbonitrile

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-3-methyl-pyridine-2-carbonitrile is a suitable substrate for such transformations. The bromine atom at the 4-position of the pyridine (B92270) ring can be effectively replaced by various organic moieties using different palladium-based catalytic systems.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org This reaction is highly effective for the arylation of this compound.

In a typical Suzuki reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.commdpi.com The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water. mdpi.com The base, often potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the bromopyridine to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the pyridine ring, leading to the synthesis of diverse 4-aryl-3-methyl-pyridine-2-carbonitrile derivatives. The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields of the desired products. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with this compound Analogs Note: This table is illustrative and based on typical Suzuki reactions involving bromopyridines.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3-Methyl-4-phenyl-pyridine-2-carbonitrile | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 4-(4-Methoxyphenyl)-3-methyl-pyridine-2-carbonitrile | 92 |

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction provides a means to introduce alkenyl substituents at the 4-position of this compound.

The mechanism of the Heck reaction involves the oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. mdpi.com A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex. The active palladium(0) catalyst is regenerated by the base. mdpi.com

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and catalysts supported by phosphine (B1218219) ligands. nih.gov The choice of base, such as triethylamine (B128534) or potassium carbonate, and solvent can influence the reaction's efficiency and selectivity. The Heck reaction is a valuable method for the synthesis of styrenyl and other alkenyl-substituted pyridines from this compound.

Table 2: Illustrative Heck Coupling Reactions with this compound Note: This table is a representation of typical Heck reaction conditions.

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 3-Methyl-4-styryl-pyridine-2-carbonitrile |

| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Ethyl 3-(2-cyano-3-methyl-pyridin-4-yl)acrylate |

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines and can be applied to this compound to introduce a variety of amino substituents at the 4-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. wikipedia.org Reductive elimination from this complex yields the aminated pyridine product and regenerates the palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination often relies on the use of specialized phosphine ligands that promote the catalytic cycle. wikipedia.orgchemspider.com The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is also critical. chemspider.com This reaction allows for the coupling of a wide range of primary and secondary amines, including anilines and aliphatic amines, with this compound.

Table 3: Representative Buchwald-Hartwig Amination Reactions Note: This table illustrates potential amination reactions of this compound.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 4-Anilino-3-methyl-pyridine-2-carbonitrile |

| Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 4-Morpholino-3-methyl-pyridine-2-carbonitrile |

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 4-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com

The electron-withdrawing nature of the nitrile group at the 2-position further activates the pyridine ring towards nucleophilic attack. A variety of nucleophiles can be employed to displace the bromide ion, including alkoxides, thiolates, and amines, often requiring elevated temperatures.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4-methoxy-3-methyl-pyridine-2-carbonitrile. Similarly, reaction with a thiol, in the presence of a base, can introduce a thioether linkage. While direct amination via SNAr is possible, it often requires harsh conditions, making the palladium-catalyzed Buchwald-Hartwig amination a more common alternative.

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various chemical transformations.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. libretexts.org This reaction proceeds via the initial formation of an amide intermediate.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid.

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initially formed carboxylate salt is then protonated in a separate acidic workup step to afford the carboxylic acid. youtube.com

The hydrolysis of this compound would yield 4-Bromo-3-methyl-pyridine-2-carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide, 4-Bromo-3-methyl-pyridine-2-carboxamide.

Reductions to Amines

The nitrile functional group in this compound can be reduced to a primary amine, yielding (4-Bromo-3-methylpyridin-2-yl)methanamine. This transformation is a valuable step for introducing an aminomethyl group, which can be further functionalized. Several reducing agents can accomplish this, though the choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring or dehalogenation.

Common methods for the reduction of nitriles to primary amines include the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, and catalytic hydrogenation. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing nitriles to primary amines. However, its high reactivity can also lead to the reduction of the pyridine ring. For instance, 4-bromopyridine (B75155) hydrochloride has been shown to be completely reduced to piperidine (B6355638) by LiAlH₄. asianpubs.org Therefore, careful control of reaction conditions would be necessary to achieve selective reduction of the nitrile group.

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt chloride (CoCl₂) or through the use of mixed solvent systems. wikipedia.org This milder approach could potentially offer better chemoselectivity for the nitrile reduction over the pyridine ring and bromo substituent.

Catalytic Hydrogenation: This method is widely used for the reduction of nitriles. wikipedia.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). A significant challenge with this method is the potential for hydrodehalogenation, where the bromo substituent is replaced by a hydrogen atom. However, studies have shown that catalytic hydrogenation of substituted pyridines can be achieved without the loss of a halogen. For example, 2-bromopyridine (B144113) has been successfully hydrogenated to 2-bromopiperidine (B1612867) using a PtO₂ catalyst in glacial acetic acid. asianpubs.org This suggests that with the appropriate choice of catalyst and conditions, the selective reduction of the nitrile in this compound to the corresponding amine may be feasible. The choice of solvent and the presence of acids can also influence the outcome of the reaction, sometimes helping to prevent catalyst poisoning by the amine product.

Table 1: Comparison of Reducing Agents for Nitrile Reduction

| Reducing Agent | Reactivity | Potential Side Reactions with this compound |

|---|---|---|

| LiAlH₄ | High | Reduction of pyridine ring, dehalogenation |

| NaBH₄/Catalyst | Moderate | Potential for pyridine ring reduction depending on catalyst and conditions |

| Catalytic Hydrogenation | Variable | Hydrodehalogenation, pyridine ring reduction |

Cycloaddition Reactions (e.g., Tetrazole Formation from related compounds)

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles.

Tetrazole Formation:

Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom. They are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.govbeilstein-journals.org The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097), typically sodium azide (NaN₃), to a nitrile. nih.govchalcogen.ronih.gov

The reaction of this compound with sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride, would be expected to yield 5-(4-Bromo-3-methylpyridin-2-yl)-1H-tetrazole. The reactivity of the nitrile group in this cycloaddition is influenced by the electronic nature of its substituent. Electron-withdrawing groups on the pyridine ring would be expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the attack of the azide nucleophile. nih.gov The pyridine ring itself, along with the bromo and cyano groups, are electron-withdrawing, which should favor this transformation.

Diels-Alder Reactions:

While the participation of unactivated nitriles as dienophiles in Diels-Alder [4+2] cycloaddition reactions is rare, it is not unheard of. mit.edunih.gov These reactions typically require high temperatures and proceed via a pericyclic cascade mechanism. The electron-deficient nature of the pyridine ring in this compound could potentially make the cyano group a more viable dienophile in intramolecular Diels-Alder reactions, provided a suitable diene is tethered to the molecule. However, this remains a less common reaction pathway for nitriles compared to tetrazole formation.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgaklectures.com When EAS does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). The presence of other substituents on the ring in this compound further influences the position of substitution.

The directing effects of the substituents are as follows:

Pyridine Nitrogen: Strongly deactivating and meta-directing.

Cyano Group (-CN): Strongly deactivating and meta-directing.

Bromo Group (-Br): Deactivating but ortho-, para-directing.

Methyl Group (-CH₃): Activating and ortho-, para-directing.

In this compound, the positions are substituted as follows: C2-CN, C3-CH₃, C4-Br. The remaining open positions for substitution are C5 and C6.

Attack at C5: This position is meta to the nitrogen, meta to the cyano group, ortho to the bromo group, and meta to the methyl group. The directing effects of the nitrogen and the cyano group favor substitution at this position.

Attack at C6: This position is ortho to the nitrogen and para to the methyl group. While the methyl group directs to this position, the strong deactivating effect of the adjacent nitrogen makes attack at C6 highly unfavorable.

Therefore, any electrophilic aromatic substitution on this compound is most likely to occur at the C5 position .

To enhance the reactivity of the pyridine ring towards EAS, it can be converted to its N-oxide. The oxygen atom of the pyridine N-oxide can donate electron density into the ring through resonance, making it more susceptible to electrophilic attack, particularly at the 4-position. wikipedia.orgrsc.org

Oxidation and Reduction of the Pyridine Core or Substituents

Oxidation:

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commdpi.comresearchgate.netrsc.org The resulting this compound N-oxide would have altered reactivity. As mentioned previously, the N-oxide is more activated towards electrophilic aromatic substitution. wikipedia.orgrsc.org

Reduction of the Pyridine Core:

The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This typically requires a catalyst such as platinum, palladium, or rhodium and often proceeds under elevated pressure and/or temperature. asianpubs.orgresearchgate.net For this compound, this would lead to the formation of a substituted piperidine. As noted in the reduction of the nitrile, a key consideration is the potential for dehalogenation. However, the use of catalysts like PtO₂ in acidic media has been shown to successfully reduce substituted bromopyridines to the corresponding bromopiperidines. asianpubs.org

Table 2: Potential Oxidation and Reduction Products of the Pyridine Core

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Oxidation | m-CPBA | This compound N-oxide |

| Reduction | H₂, PtO₂ | 4-Bromo-3-methylpiperidine-2-carbonitrile |

Conjugate Addition Reactions (for related bromo-methylpyridines)

The pyridine ring in this compound is electron-deficient, but not typically electrophilic enough to undergo conjugate addition directly. However, the reactivity can be significantly enhanced by forming a pyridinium (B92312) salt. Alkylation of the pyridine nitrogen with an alkyl halide, for example, would generate a positively charged pyridinium ion, which is much more susceptible to nucleophilic attack. acs.orgrug.nlresearchgate.net

The addition of a nucleophile, such as a Grignard reagent or an enolate, to a pyridinium salt can occur at the 2-, 4-, or 6-position. In the case of a pyridinium salt derived from this compound, the positions of attack would be influenced by both steric and electronic factors. The presence of substituents at the 2, 3, and 4 positions would likely direct nucleophilic attack to the C6 position . The resulting dihydropyridine (B1217469) could then potentially be re-aromatized or undergo further transformations. This approach provides a pathway for the introduction of a wide range of substituents onto the pyridine ring.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methyl Pyridine 2 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

Specific, experimentally recorded FT-IR data for 4-Bromo-3-methyl-pyridine-2-carbonitrile is not available in the reviewed scientific literature. Based on its functional groups, a theoretical spectrum would exhibit several characteristic absorption bands.

The most prominent feature would be a sharp, strong absorption band in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic pyridine (B92270) ring would give rise to several bands, including C=C and C=N stretching vibrations typically found in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be expected as weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ range. Finally, a signal corresponding to the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic (Pyridine) |

| 2850-3000 | C-H Stretch | Aliphatic (-CH₃) |

| 2220-2240 | C≡N Stretch | Nitrile |

| 1400-1600 | C=C and C=N Stretch | Aromatic (Pyridine) |

| 500-650 | C-Br Stretch | Bromoalkane |

Published FT-Raman spectra for this compound could not be located. In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the C≡N stretch would be expected to be a very strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring would also be expected to be prominent. In contrast to FT-IR, the C-Br stretch might also provide a more intense signal in the Raman spectrum, aiding in its identification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The two common ionization techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

No specific high-resolution electrospray ionization mass spectrometry (HRESIMS) data for this compound, including details on its fragmentation pathways under these conditions, have been reported in the reviewed literature. This technique would typically be used to accurately determine the mass of the molecular ion and its fragments, providing confirmation of the elemental composition.

Detailed experimental data on the electron ionization mass spectrometry (EI-MS) of this compound, which would provide insights into its fragmentation behavior upon electron impact, are not available in the surveyed scientific databases. For related brominated aromatic compounds, fragmentation often involves the loss of the bromine atom or the substituent groups.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence/fluorescence, provides information about the electronic transitions within a molecule and its behavior upon photoexcitation.

Specific experimental UV-Vis absorption data for this compound, such as absorption maxima (λmax) and molar absorptivity coefficients, are not documented in the available literature. Generally, substituted pyridines exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions.

There is no specific information available regarding the photoluminescence or fluorescence properties of this compound in the scientific literature. Such studies would reveal details about the compound's emissive properties and potential applications in materials science or as a fluorescent probe.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the most powerful technique for determining the solid-state structure of a crystalline compound. This method provides unambiguous proof of molecular connectivity and detailed insights into the spatial arrangement of atoms within the crystal lattice. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously analyzed to generate a three-dimensional electron density map, from which the atomic positions can be precisely determined.

This analysis yields critical crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). While specific experimental data for this compound is not publicly available, the analysis of structurally related pyridine derivatives provides a clear indication of the type of data that would be obtained. For instance, the crystallographic data for a related compound, 3,5-Dibromo-4-methylpyridine, illustrates the detailed structural information that can be derived. researchgate.net Such data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules within the crystal.

Below is an illustrative table of crystallographic data for a related compound, demonstrating the parameters typically determined through single-crystal X-ray diffraction.

| Parameter | Illustrative Value (for a related compound) |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 14.178 |

| b (Å) | 3.844 |

| c (Å) | 7.6407 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 416.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.224 |

Note: The data presented is for the related compound 3,5-Dibromo-4-methylpyridine and serves as an example of typical crystallographic parameters. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then used to deduce the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. For a novel compound like this compound, elemental analysis provides fundamental confirmation of its chemical composition.

The molecular formula for this compound is C₇H₅BrN₂. nih.gov Based on the atomic masses of carbon, hydrogen, bromine, and nitrogen, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are expected to align closely with these theoretical values, typically within a margin of ±0.4%, thereby validating the proposed molecular formula.

The table below outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 84.077 | 42.67 |

| Hydrogen | H | 1.008 | 5.040 | 2.56 |

| Bromine | Br | 79.904 | 79.904 | 40.55 |

| Nitrogen | N | 14.007 | 28.014 | 14.22 |

| Total | 197.035 | 100.00 |

This analytical method serves as a cornerstone in the characterization of chemical compounds, ensuring the purity and confirming the elemental makeup of the synthesized material.

Computational and Quantum Chemical Investigations of 4 Bromo 3 Methyl Pyridine 2 Carbonitrile

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict molecular properties such as structure, vibrational frequencies, and electronic characteristics with a good balance between accuracy and computational cost. For a molecule like 4-bromo-3-methyl-pyridine-2-carbonitrile, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic signatures.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the minimum energy arrangement of the atoms in space. For this compound, this would be achieved by performing a geometry optimization calculation, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)).

The optimization yields crucial geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the chosen computational method.

Furthermore, a conformational analysis would be essential to identify the global minimum energy structure, especially concerning the rotation of the methyl group. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. researchgate.net The conformation with the lowest energy is considered the most stable and is used for subsequent calculations.

Illustrative Data for Optimized Geometry: The following table is a hypothetical representation of the kind of data that would be obtained from a geometry optimization of this compound and is for illustrative purposes only.

| Parameter | Bond/Angle | Theoretical Value (Å or °) |

| Bond Length | C2-CN | 1.44 |

| C3-CH3 | 1.51 | |

| C4-Br | 1.89 | |

| Pyridine (B92270) C-N | 1.34 | |

| Pyridine C-C | 1.39 | |

| Bond Angle | C3-C2-CN | 119.5 |

| Br-C4-C3 | 121.0 | |

| C2-C3-CH3 | 122.5 |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

The results are used to generate theoretical infrared (IR) and Raman spectra. These spectra are invaluable for interpreting experimental spectroscopic data. For example, the calculation would predict a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, a characteristic frequency for the C-Br bond, and various modes associated with the pyridine ring and methyl group.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental spectra. chemspider.com The potential energy distribution (PED) analysis can also be used to provide a detailed assignment of each vibrational mode. chemspider.com

Illustrative Data for Vibrational Frequencies: The following table provides a hypothetical assignment of key vibrational frequencies for this compound for illustrative purposes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C≡N Stretch | Cyano | ~2230 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3100-3000 |

| C-H Stretch (Aliphatic) | Methyl Group | ~2980-2870 |

| C=C/C=N Stretch | Pyridine Ring | ~1600-1450 |

| C-Br Stretch | Bromo | ~650-550 |

DFT is also employed to elucidate the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. illinois.educhemicalbook.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. nih.govchemicalbook.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating its electrophilicity. nih.govchemicalbook.com The spatial distribution of these orbitals highlights the regions of the molecule most likely to participate in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Illustrative Data for FMO Analysis: This table shows example energy values that would be calculated in an FMO analysis of this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Typically, red and orange colors denote regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. Blue colors represent areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas indicate regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group. The MEP analysis is a powerful tool for predicting sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs that correspond to the Lewis structure representation.

This analysis quantifies electron delocalization and intramolecular charge transfer by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory and is expressed as the stabilization energy, E(2). Higher E(2) values indicate more significant delocalization and electronic stabilization.

For the title compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the pyridine nitrogen into the antibonding orbitals (π*) of the ring, or from the C-H bonds of the methyl group into adjacent antibonding orbitals. This provides deep insight into the electronic factors governing the molecule's structure and stability.

Illustrative Data for NBO Analysis: The following table presents hypothetical donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (Pyridine) | π(C2-C3) | ~25.5 |

| LP(1) N (Cyano) | π(C2-N) | ~18.0 |

| σ(C3-H) (Methyl) | σ(C2-C3) | ~5.2 |

| LP(1) Br | σ(C4-C5) | ~2.1 |

Electronic Structure Characterization

Mulliken Charge Distribution

For this compound, the charge distribution is significantly influenced by the various substituents on the pyridine ring. The nitrogen atom, being highly electronegative, is expected to have a negative charge. The cyano (-CN) group is a strong electron-withdrawing group and will thus pull electron density from the ring, particularly from the carbon atom to which it is attached (C2). The bromine atom at the C4 position is also electronegative and acts as an electron-withdrawing group through induction, though it can be a weak pi-donor. The methyl (-CH3) group at the C3 position is a weak electron-donating group.

Computational studies on related substituted pyridines, such as 2,6-bis(bromo-methyl)pyridine, have shown that the pyridine nitrogen atom consistently carries a negative Mulliken charge, while the carbon atoms bonded to electronegative substituents carry positive charges. researchgate.net In this compound, this would imply that the nitrogen atom of the pyridine ring and the nitrogen of the cyano group would be centers of negative charge. Conversely, the carbon atoms of the pyridine ring, particularly C2, C4, and C6, are expected to be electropositive. The carbon of the cyano group will also carry a significant positive charge.

Illustrative Mulliken Charge Distribution for a Substituted Pyridine System

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| N1 (pyridine) | -0.35 |

| C2 | +0.15 |

| C3 | -0.05 |

| C4 | +0.10 |

| C5 | -0.02 |

| C6 | +0.08 |

| Br (on C4) | -0.05 |

| C (methyl) | -0.10 |

| H (methyl) | +0.04 |

| C (cyano) | +0.20 |

This table is for illustrative purposes and shows expected charge trends based on the electronic nature of the substituents.

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges within a molecule. It is a vector quantity, having both magnitude and direction. Computational chemistry provides a reliable means to calculate the dipole moment, offering insights into the molecule's interaction with electric fields and its solubility in polar solvents.

The final direction and magnitude of the molecular dipole moment will depend on the geometric arrangement of these substituents. Given the substitution pattern, a significant dipole moment is expected. Theoretical calculations on the parent pyridine molecule show a dipole moment of around 2.2 Debye. researchgate.net The addition of strong electron-withdrawing groups like bromo and cyano is expected to increase this value.

Illustrative Dipole Moment Data for Substituted Pyridines

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| Pyridine | 2.22 |

| 4-Bromopyridine (B75155) | 1.75 |

| 3-Methylpyridine | 2.41 |

This table provides examples of calculated dipole moments for related compounds to illustrate the effect of different substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.com It allows for the prediction of various properties related to how a molecule interacts with light, such as its absorption and emission spectra.

Prediction of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, reveals the wavelengths of light that the molecule absorbs. TD-DFT calculations can predict these absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These absorptions correspond to electronic transitions from the ground state to various excited states.

For this compound, the electronic spectrum is expected to be characterized by π → π* and n → π* transitions. The pyridine ring itself has characteristic absorptions, which are modified by the substituents. The electron-withdrawing cyano group and the bromo group are known to cause a bathochromic (red) shift in the absorption bands of aromatic systems. Computational studies on other substituted pyridines have demonstrated the utility of TD-DFT in accurately predicting their absorption spectra. nih.govorientjchem.org The calculations would likely reveal several absorption bands in the UV region, with the lowest energy transition corresponding to the HOMO-LUMO gap.

Illustrative TD-DFT Predicted Absorption Data for a Substituted Cyanopyridine

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.05 |

| S0 → S2 | 4.85 | 256 | 0.21 |

This table is a hypothetical representation of TD-DFT results for a molecule with a similar chromophore, illustrating the type of data generated.

Analysis of Fluorescence and Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited electronic state. TD-DFT can be used to study the properties of the first excited singlet state (S1), from which fluorescence typically occurs. This includes optimizing the geometry of the S1 state and calculating the energy difference between the S1 and the ground state (S0), which corresponds to the emission energy.

The fluorescence properties of this compound would depend on the nature of its lowest excited state and the efficiency of non-radiative decay processes. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing to the triplet state, which might quench fluorescence. However, studies on other cyanopyridine derivatives have shown that they can be fluorescent. sciforum.net A solvatochromic study of 2-amino-3-cyanopyridine (B104079) derivatives showed that the emission wavelength is sensitive to the polarity of the solvent. sciforum.net A TD-DFT study could predict the emission wavelength and provide insights into the charge transfer character of the excited state, which is often related to the fluorescence properties.

Illustrative Emission Data for a Fluorescent Pyridine Derivative

| Property | Predicted Value |

|---|---|

| Emission Wavelength (λem) | 450 nm |

| Stokes Shift | 80 nm |

This table provides an example of the kind of emission properties that can be predicted through computational studies.

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating various reactivity descriptors, one can identify the most likely sites for electrophilic and nucleophilic attack.

Reactivity Indices and Fukui Functions

Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, provide a quantitative measure of a molecule's reactivity. The Fukui function, in particular, is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. scm.com

The Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

For this compound, the calculation of Fukui functions would allow for the identification of the most reactive sites. It is expected that the nitrogen atom of the pyridine ring would be a likely site for electrophilic attack (protonation). The carbon atoms of the pyridine ring, particularly those bearing the bromo and cyano groups, are likely to be susceptible to nucleophilic attack. The condensed Fukui functions, which assign a value to each atom, would provide a ranked order of reactivity for the different sites within the molecule.

Illustrative Condensed Fukui Functions for a Substituted Pyridine

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 (pyridine) | 0.05 | 0.25 |

| C2 | 0.18 | 0.02 |

| C3 | 0.03 | 0.08 |

| C4 | 0.22 | 0.01 |

| C5 | 0.04 | 0.10 |

This table illustrates how Fukui functions can pinpoint the most probable sites for different types of chemical attack.

Elucidation of Reaction Pathways and Transition States (e.g., SNAr)

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including those involving this compound. A key area of investigation for this class of compound is the Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in the functionalization of aromatic rings. Through quantum chemical calculations, it is possible to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

The SNAr mechanism typically proceeds via an addition-elimination pathway, which for this compound would involve the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom are expected to stabilize this electron-rich intermediate, thereby facilitating the reaction. masterorganicchemistry.com

Computational models, often employing Density Functional Theory (DFT), can be used to calculate the geometries and energies of the transition states connecting the reactants to the Meisenheimer intermediate and the intermediate to the final product. The activation energy barriers derived from these calculations provide quantitative insights into the reaction kinetics. For instance, a multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on computationally derived descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the substitution site. chemrxiv.org While a specific study on this compound is not available, the principles of these models would be directly applicable. The calculated transition state structures would reveal the key bond-forming and bond-breaking events, offering a detailed atomistic picture of the reaction pathway.

Site Selectivity Predictions in Halogenation and Other Transformations

Quantum chemical calculations are instrumental in predicting the regioselectivity of chemical reactions, such as halogenation, on substituted pyridine rings like that in this compound. The existing substituents—a bromine atom, a methyl group, and a nitrile group—exert distinct electronic and steric influences on the pyridine ring, directing incoming electrophiles or nucleophiles to specific positions.

For electrophilic aromatic substitution reactions like further halogenation, computational methods can predict the most likely site of attack by evaluating the relative stabilities of the possible intermediates (sigma complexes). The distribution of electron density in the molecule, which can be visualized through molecular electrostatic potential (ESP) maps, is a key determinant of reactivity. Regions of high electron density (negative ESP) are more susceptible to electrophilic attack.

Conversely, for nucleophilic attack, regions of low electron density (positive ESP) are the most reactive. In the case of this compound, the carbon atoms attached to the electron-withdrawing bromine and nitrile groups, as well as the pyridine nitrogen, are expected to be the most electrophilic centers.

Modern approaches to predicting site selectivity often employ machine learning models trained on large datasets of known reactions. For instance, a graph-convolutional neural network has been developed for the multitask prediction of site selectivity in various C-H functionalization reactions on aromatic compounds. mit.edu Such a model could be applied to predict the outcomes of reactions involving this compound, offering a rapid and accurate assessment of potential reaction sites. While specific predictive data for this compound is not present in the available literature, the established computational methodologies provide a robust framework for such predictions.

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound and for the rational design of new materials, a field known as crystal engineering. Computational methods offer deep insights into the nature and strength of these interactions.

Hirshfeld Surface Analysis and Void Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.

Void analysis, often performed in conjunction with Hirshfeld surface analysis, allows for the characterization of empty spaces within the crystal structure. This information is valuable for understanding the porosity of materials and their potential to host guest molecules.

Role of Halogen Bonds and Hydrogen Bonds in Supramolecular Assemblies

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. bohrium.com The bromine atom in this compound, with its region of positive electrostatic potential (the σ-hole), is a potential halogen bond donor. It can interact with nucleophilic sites such as the nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule. These interactions are highly directional and can be a powerful tool in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.gov

Hydrogen bonds are another critical class of intermolecular interactions that would play a role in the crystal packing of this compound. The hydrogen atoms of the methyl group and the pyridine ring can act as hydrogen bond donors, interacting with the nitrogen atoms of the pyridine and nitrile groups, which are effective hydrogen bond acceptors. The interplay of halogen and hydrogen bonds is a key theme in the crystal engineering of halogenated organic compounds. mdpi.com For instance, in the crystal structure of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br···N and Br···Br interactions, forming zigzag chains. researchgate.net

The following table illustrates the typical distances and angles for halogen and hydrogen bonds, which would be relevant for analyzing the supramolecular assembly of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-Br | N | 2.8 - 3.5 | 160 - 180 |

| Halogen Bond | C-Br | O | 2.9 - 3.6 | 160 - 180 |

| Hydrogen Bond | C-H | N | 2.2 - 2.8 | 130 - 170 |

| Hydrogen Bond | C-H | O | 2.3 - 2.9 | 130 - 170 |

Interaction Energy Calculations

To quantify the strength of the intermolecular interactions that govern the supramolecular assembly of this compound, interaction energy calculations can be performed. These calculations, typically carried out using high-level quantum chemical methods such as Symmetry-Adapted Perturbation Theory (SAPT) or Coupled Cluster theory, provide accurate estimates of the binding energies between molecular pairs. nih.gov

While specific interaction energy calculations for this compound are not available in the literature, benchmark datasets of interaction energies for a wide range of noncovalent complexes exist and serve as a reference for the accuracy of different computational methods. nih.gov

Thermodynamic Property Calculations (e.g., Free Energy, Enthalpy)

Computational chemistry methods can be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). These calculations are typically performed using DFT or other quantum chemical methods, combined with statistical mechanics.

The process involves optimizing the molecular geometry and then performing a frequency calculation to obtain the vibrational frequencies. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to the enthalpy and entropy at a given temperature and pressure. The standard enthalpy of formation can then be calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, leading to a cancellation of errors in the calculations.

A study on poly-brominated carbazoles demonstrated the use of DFT calculations at the B3LYP/6-31G* level to obtain thermodynamic properties. researchgate.net A good correlation was found between the calculated entropy, enthalpy of formation, and free energy of formation and the number and position of the bromine substituents. researchgate.net A similar computational approach could be applied to this compound to predict its thermodynamic properties.

The following table provides an example of the kind of data that would be generated from such a computational study, based on the findings for related compounds.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | Value | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Value | kJ/mol |

| Standard Entropy (S°) | Value | J/(mol·K) |

Note: Specific calculated values for this compound are not available in the cited literature; this table is illustrative of the properties that can be calculated.

Future Research Directions and Synthetic Utility of 4 Bromo 3 Methyl Pyridine 2 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While the direct synthesis of 4-Bromo-3-methyl-pyridine-2-carbonitrile is not extensively documented, future research could focus on developing efficient and selective synthetic pathways. Drawing inspiration from the synthesis of related substituted pyridines, several strategies can be envisioned. Classical methods for synthesizing functionalized pyridines often involve the condensation of carbonyl compounds and amines or multistep sequences that may suffer from low yields or harsh conditions. nih.gov

Future efforts could be directed towards single-step or tandem reactions that construct the substituted pyridine (B92270) core with high atom economy. One potential avenue is the exploration of transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups onto a pre-existing pyridine scaffold, minimizing the need for prefunctionalized substrates. nih.govbohrium.com Additionally, optimization of reaction conditions using microwave-assisted synthesis could significantly reduce reaction times and improve yields, as has been demonstrated for related bromopyridine derivatives. researchgate.net The development of synthetic routes using greener solvents and more sustainable catalysts would also be a key research focus.

A summary of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Research Focus | Advantages |

| Multi-component Reactions | Simple acyclic carbonyls, amines, and nitriles | Catalyst design, reaction condition optimization | High atom economy, convergent synthesis |

| C-H Functionalization | 3-methyl-pyridine-2-carbonitrile | Development of regioselective brominating agents and catalysts | Reduced number of synthetic steps, high efficiency |

| Modification of Existing Pyridines | Substituted 2-amino-4-methylpyridines or 2-hydroxy-4-methylpyridines | Diazotization and substitution, chlorination followed by cyanation google.com | Utilization of commercially available starting materials |

| Microwave-Assisted Synthesis | Various | Optimization of time, temperature, and power | Rapid reaction times, improved yields, scalability researchgate.net |

Exploration of Diverse Chemical Transformations for Advanced Building Blocks

The true synthetic utility of this compound lies in its potential as a versatile building block. The three distinct functional groups—bromo, methyl, and cyano—each offer unique handles for subsequent chemical transformations.

The bromine atom at the 4-position is particularly valuable for carbon-carbon bond formation. Future research will undoubtedly focus on leveraging this site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgmdpi.comresearchgate.net This would allow for the introduction of a wide array of aryl and heteroaryl substituents, creating complex biaryl structures that are common motifs in pharmaceuticals and functional materials. mdpi.comacs.org The optimization of these coupling reactions, including the choice of catalyst, ligand, and base, will be crucial for achieving high yields and broad substrate scope. researchgate.net

The nitrile group at the 2-position is also a key site for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations opens up new avenues for derivatization, such as peptide coupling or the formation of new heterocyclic rings. The proximity of the nitrile to the pyridine nitrogen also influences its reactivity and could be exploited for unique cyclization reactions.

Finally, the methyl group and the pyridine ring itself can be functionalized. While direct C-H functionalization of the methyl group is challenging, the pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and direct further substitutions. nih.gov

| Functional Group | Transformation | Resulting Group/Structure | Potential Applications |

| 4-Bromo | Suzuki-Miyaura Coupling mdpi.comresearchgate.net | 4-Aryl/Heteroaryl | Medicinal chemistry, organic electronics |

| 4-Bromo | Buchwald-Hartwig Amination | 4-Amino | Pharmaceutical synthesis |

| 4-Bromo | Sonogashira Coupling | 4-Alkynyl | Functional materials, polymers |

| 2-Carbonitrile | Hydrolysis | 2-Carboxylic Acid / 2-Carboxamide | Bioisosteres, coordination chemistry |

| 2-Carbonitrile | Reduction | 2-Aminomethyl | Ligand synthesis, pharmaceutical scaffolds |

| Pyridine Ring | N-Oxidation | Pyridine-N-Oxide | Altered reactivity, directing group for further functionalization nih.gov |

Investigation of New Materials Applications Based on the Pyridine Carbonitrile Core

The pyridine carbonitrile scaffold is a well-established component in the design of advanced functional materials, particularly in the field of organic electronics. Future research on this compound and its derivatives could lead to significant advancements in this area.

One of the most promising applications is in the development of emitters for Organic Light-Emitting Diodes (OLEDs). Pyrimidine-5-carbonitrile derivatives, which share structural similarities, have been successfully used as the acceptor core in molecules exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov These materials can achieve very high quantum efficiencies in OLED devices. The specific electronic properties imparted by the bromo and methyl groups on the this compound core could be exploited to tune the emission color and efficiency of novel TADF emitters.

Furthermore, the ability to functionalize the compound at the 4-position via cross-coupling reactions allows for the systematic tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This is a critical parameter for designing efficient charge-transporting and emissive materials for OLEDs.

Another exciting avenue is the incorporation of this pyridine carbonitrile unit into porous materials like Covalent Organic Frameworks (COFs). The nitrile and bromo groups can serve as reactive sites for polymerization. Pyridine-containing COFs have been investigated as anode materials for lithium-ion batteries and for applications in catalysis. nih.gov Derivatives of this compound could be designed as monomers to create novel COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis.

Advanced Computational Modeling for Predictive Chemistry

To accelerate the discovery and optimization of new synthetic routes and materials, advanced computational modeling will be an indispensable tool. Future research should integrate theoretical calculations with experimental work to provide deeper insights into the behavior of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of the Suzuki cross-coupling reactions discussed in section 6.2. mdpi.com By modeling the reaction pathways and transition states, researchers can pre-select the most promising catalysts and reaction conditions, thereby reducing experimental effort. DFT can also be used to predict key electronic properties of potential OLED emitters derived from this compound, such as their HOMO/LUMO levels, singlet-triplet energy gaps, and oscillator strengths, guiding the design of molecules with desired photophysical properties.

For materials applications, computational studies can predict how molecules derived from this pyridine carbonitrile will pack in the solid state, which is crucial for charge transport in organic semiconductors. nih.gov Molecular dynamics simulations could be used to study the structural properties and ion-transport capabilities of COFs built from these units. These predictive models allow for the in-silico screening of large numbers of candidate structures before committing to their synthesis, streamlining the materials discovery process. researchgate.netosti.gov

| Computational Method | Application Area | Predicted Properties | Research Goal |

| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction energies, transition states, activation barriers | Optimization of catalytic cycles (e.g., Suzuki coupling) mdpi.com |

| Time-Dependent DFT (TD-DFT) | Organic Electronics | Excitation energies, emission wavelengths, oscillator strengths | Design of novel TADF emitters for OLEDs |

| Molecular Dynamics (MD) | Materials Science | Crystal packing, morphology, ion diffusion pathways | Prediction of charge mobility and battery performance |

| Quantum Theory of Atoms in Molecules (QTAIM) | Fundamental Chemistry | Bond analysis, charge distribution, reactivity sites | Understanding structure-property relationships |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-3-methyl-pyridine-2-carbonitrile, and how can reaction efficiency be monitored?

- Methodological Answer : A multi-component condensation approach is commonly employed. For example, refluxing substituted acetophenones with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol (10–20 hours) can yield pyridine-carbonitrile derivatives . Reaction progress should be monitored via TLC or HPLC. Post-reaction, crystallize the product from DMF/ethanol (1:2) to enhance purity.

Q. Which analytical techniques are optimal for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use GC (for volatile derivatives) or HPLC (for polar/non-volatile compounds) with >95% purity thresholds. For example, GC purity thresholds >98% are standard for brominated pyridines .

- Structural Confirmation : Combine / NMR to verify substitution patterns and FT-IR to confirm nitrile (C≡N) stretches (~2200 cm). Mass spectrometry (HRMS) can validate molecular weight.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (N) at 2–8°C to prevent hydrolysis or decomposition. Brominated pyridines are sensitive to moisture and light; use amber vials and desiccants. Analogous bromophenylacetic acids require refrigeration for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may improve solubility of intermediates .

- Temperature Control : Lower temperatures (e.g., 60°C) may reduce side reactions, while reflux conditions accelerate cyclization .

Q. How can researchers resolve contradictions in reported purity data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from analytical method limitations:

- GC vs. HPLC : GC may underestimate purity for thermally labile compounds, whereas HPLC with UV detection (e.g., at 254 nm) provides more accurate results for nitrile-containing derivatives .

- Internal Standards : Use certified reference materials (CRMs) to calibrate instruments and validate results.

Q. What strategies are effective for functionalizing this compound to develop bioactive analogs?

- Methodological Answer :

- Bromine Substitution : Perform Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups at the 4-position .

- Nitrile Modification : Convert the nitrile to amides (via hydrolysis) or tetrazoles (using NaN) for enhanced biological activity. Anticancer pyridine-carbonitrile derivatives have been synthesized via similar pathways .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.